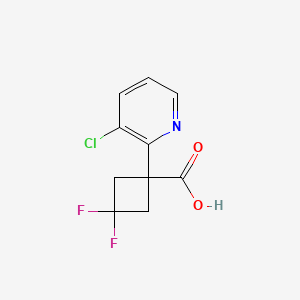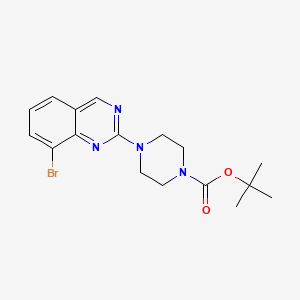
tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 8th position and a piperazine ring bonded to a tert-butyl carboxylate group
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-bromoquinazoline and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine.
Synthetic Route: The 8-bromoquinazoline is reacted with tert-butyl piperazine-1-carboxylate under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the structure-activity relationships of quinazoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The quinazoline ring can bind to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. The bromine atom and the piperazine ring contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the quinazoline ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxypyridinyl group.
The uniqueness of this compound lies in its quinazoline ring structure, which imparts specific biological activities and chemical properties that are distinct from other piperazine derivatives .
Eigenschaften
Molekularformel |
C17H21BrN4O2 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-9-7-21(8-10-22)15-19-11-12-5-4-6-13(18)14(12)20-15/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
RLIAUWSUKRHEGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C=CC=C(C3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



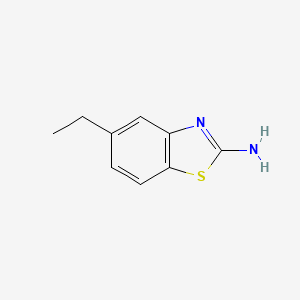
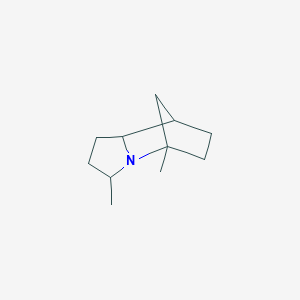
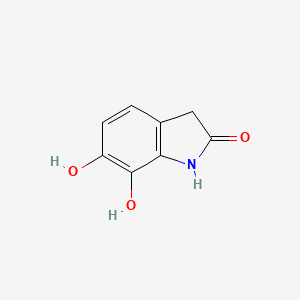
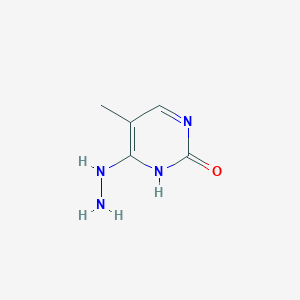

![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)

![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
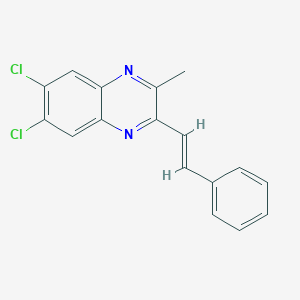
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)

